molecular formula C8H5Cl2NS B15068225 4,6-Dichloro-2-methyl-1,3-benzothiazole CAS No. 62248-12-8

4,6-Dichloro-2-methyl-1,3-benzothiazole

Cat. No.: B15068225
CAS No.: 62248-12-8
M. Wt: 218.10 g/mol
InChI Key: GRJSYJVETZZQJX-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a benzothiazole core structure. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions. For instance, the reaction of 2-aminothiophenol with 4,6-dichloro-2-methylbenzaldehyde in the presence of an acid catalyst can yield the desired benzothiazole derivative .

Another method involves the use of oxidative cyclization reactions. For example, the reaction of 2-aminothiophenol with 4,6-dichloro-2-methylbenzaldehyde in the presence of an oxidizing agent such as iodine or Dess-Martin periodinane can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or Dess-Martin periodinane are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrobenzothiazoles.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

4,6-Dichloro-2-methyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62248-12-8

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

IUPAC Name

4,6-dichloro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3

InChI Key

GRJSYJVETZZQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2Cl)Cl

Origin of Product

United States

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